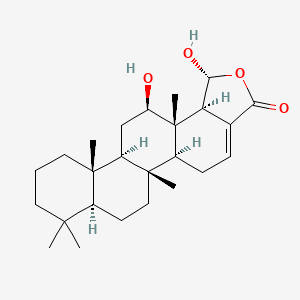

12-O-deacetyl-12-epi-scalarin

Description

Propriétés

Formule moléculaire |

C25H38O4 |

|---|---|

Poids moléculaire |

402.6 g/mol |

Nom IUPAC |

(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one |

InChI |

InChI=1S/C25H38O4/c1-22(2)10-6-11-23(3)15(22)9-12-24(4)16-8-7-14-19(21(28)29-20(14)27)25(16,5)18(26)13-17(23)24/h7,15-19,21,26,28H,6,8-13H2,1-5H3/t15-,16-,17+,18+,19+,21+,23-,24-,25+/m0/s1 |

Clé InChI |

ATVQOEWPZTUPDT-PNXXKSHTSA-N |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CC=C5[C@@H]4[C@@H](OC5=O)O)C)O)C)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C5C4C(OC5=O)O)C)O)C)C)C |

Synonymes |

12-O-deacetyl-12-epi-scalarin |

Origine du produit |

United States |

Méthodes De Préparation

Silica Gel Column Chromatography

The crude extract is fractionated using silica gel columns with gradient elution. Hexane, dichloromethane (CH₂Cl₂), and acetone mixtures are employed to separate compounds by polarity. For instance, a silica gel column eluted with CH₂Cl₂–hexane (1:1) and increasing acetone gradients yielded seven fractions (A–G), with target compounds often eluting in intermediate polar fractions.

Sephadex LH-20 Size-Exclusion Chromatography

Further purification uses Sephadex LH-20, a dextran-based gel, with CH₂Cl₂–MeOH (1:1 or 4:1) or 100% MeOH as mobile phases. This step removes high-molecular-weight impurities and separates sesterterpenoids by molecular size. For example, a 508.1 mg fraction purified via Sephadex LH-20 (100% MeOH) yielded a mixture subsequently resolved by HPLC.

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with C18 columns and MeOH–H₂O or CH₃CN–H₂O gradients. Critical parameters include:

| Column Type | Mobile Phase | Gradient Profile | Flow Rate | Detection Wavelength | Retention Time |

|---|---|---|---|---|---|

| Hichrome C18 (5 µm) | MeOH–H₂O (75→100%) | 50 min linear gradient | 12 mL/min | 220 nm | 35.2 min |

| Sunfire C18 (5 µm) | CH₃CN–H₂O (80:20) | Isocratic | 8 mL/min | 224 nm | 23.0 min |

These conditions achieved baseline separation of this compound from co-eluting analogs, with purity confirmed by NMR and mass spectrometry.

Spectroscopic Characterization and Structural Elucidation

Post-isolation, the compound is characterized using advanced spectroscopic techniques:

High-Resolution Mass Spectrometry (HRMS)

HRAPCIMS (High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry) confirmed the molecular formula of this compound as C₂₅H₃₆O₃, with a [M+H]+ ion at m/z 385.2743 (calc. 385.2746).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (CDCl₃) revealed key structural features:

Infrared (IR) Spectroscopy

IR absorption bands at 3450 cm⁻¹ (hydroxyl stretch) and 1720 cm⁻¹ (ester carbonyl) corroborated the structure.

Challenges and Methodological Considerations

-

Low Natural Abundance : The compound’s yield from Hyrtios erectus is typically ≤0.001% w/w, necessitating large sponge quantities (≥10 kg) for milligram-scale isolation.

-

Co-elution Issues : Structural analogs like scalaradial derivatives require optimized HPLC gradients to prevent overlap.

-

Stability Concerns : The epoxide moiety is sensitive to acidic conditions, mandating neutral pH during extraction.

Comparative Analysis of Preparation Methods

| Parameter | Silica Gel Chromatography | Sephadex LH-20 | Reversed-Phase HPLC |

|---|---|---|---|

| Resolution | Moderate | Low | High |

| Capacity | High | Moderate | Low |

| Solvent Consumption | High | Moderate | Low |

| Time Efficiency | 48–72 h | 24–48 h | 6–12 h |

HPLC emerges as the critical step for achieving ≥95% purity, albeit with higher operational costs .

Q & A

Basic: What experimental techniques are recommended for structural elucidation and purity assessment of 12-O-deacetyl-12-epi-scalarin?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and functional groups. Compare spectral data with literature for known scalaranes .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV/Vis or mass spectrometry detection to assess purity (>95% recommended for bioassays) .

- X-ray Crystallography: If crystals are obtainable, use single-crystal X-ray diffraction for absolute configuration determination.

- Critical Note: For novel derivatives, provide full spectroscopic data and elemental analysis in supplementary materials to meet journal standards .

Basic: How can researchers optimize isolation protocols for this compound from marine sponges?

Answer:

- Extraction: Use gradient solvent systems (e.g., hexane/EtOAc/MeOH) to separate polar and non-polar compounds.

- Chromatography: Combine flash chromatography (silica gel) with preparative HPLC for high-resolution separation. Monitor fractions using TLC and NMR .

- Yield Optimization: Adjust parameters like solvent polarity, temperature, and flow rates. Document variations in yield across sponge populations due to ecological factors .

Advanced: How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing off-target effects?

Answer:

- Factorial Design: Test multiple concentrations (e.g., 0.1–100 µM) across biological replicates. Include vehicle controls and reference compounds (e.g., doxorubicin for cytotoxicity) .

- In Vitro vs. In Vivo: Use cell-based assays (e.g., MTT for cytotoxicity) for preliminary screening. Validate in zebrafish or murine models with pharmacokinetic profiling (e.g., bioavailability, half-life) .

- Confounding Variables: Account for solvent toxicity (e.g., DMSO concentrations ≤0.1%) and cell line-specific sensitivities .

Advanced: What statistical frameworks are appropriate for resolving contradictions in reported bioactivity data?

Answer:

- Meta-Analysis: Aggregate datasets from independent studies using random-effects models to account for heterogeneity. Apply funnel plots to detect publication bias .

- Multivariate Regression: Identify covariates (e.g., assay type, incubation time) influencing bioactivity outcomes. Use ANOVA for cross-study comparisons .

- Sensitivity Analysis: Test robustness of conclusions by excluding outliers or low-quality studies (e.g., those lacking controls) .

Advanced: How can synthetic routes for this compound analogs be optimized for scalability and stereochemical fidelity?

Answer:

- Retrosynthetic Analysis: Prioritize convergent synthesis to simplify intermediate purification. Key steps may include Sharpless epoxidation or enzymatic resolution for chiral centers .

- Green Chemistry: Replace toxic reagents (e.g., CrO₃) with catalytic methods (e.g., TEMPO/oxoammonium salts for oxidation) .

- Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Basic: What are the best practices for ensuring experimental reproducibility in studies involving this compound?

Answer:

- Detailed Protocols: Publish full experimental conditions (solvent grades, instrument calibration data) in supplementary materials .

- Negative Controls: Include solvent-only and heat-inactivated enzyme controls in bioassays .

- Collaborative Validation: Share samples with independent labs for cross-validation of bioactivity and structural data .

Advanced: How should theoretical frameworks (e.g., QSAR) guide the design of this compound derivatives with enhanced pharmacological properties?

Answer:

- QSAR Modeling: Use molecular descriptors (logP, polar surface area) to predict bioavailability. Validate models with in vitro permeability assays (e.g., Caco-2 cells) .

- Docking Studies: Screen derivatives against target proteins (e.g., topoisomerase II) using AutoDock Vina. Prioritize compounds with ΔG ≤ -8 kcal/mol for synthesis .

- Mechanistic Hypotheses: Link structural modifications (e.g., acetylation at C-12) to changes in membrane interaction via molecular dynamics simulations .

Basic: What methodologies are critical for assessing the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS and quantify impurities (ICH Q1A guidelines) .

- Light Sensitivity: Expose to UV (320–400 nm) and quantify photodegradation products. Recommend amber vials for long-term storage .

Advanced: How can researchers integrate multi-omics data to elucidate the biosynthetic pathway of this compound?

Answer:

- Transcriptomics: Sequence sponge mRNA to identify cytochrome P450 genes involved in terpene modification .

- Metabolomics: Use LC-HRMS to map intermediates in suspected pathways (e.g., mevalonate vs. methylerythritol phosphate) .

- CRISPR-Cas9 Knockouts: Validate gene function by disrupting candidate enzymes in sponge cell cultures .

Advanced: What strategies mitigate cytotoxicity artifacts in anticancer assays involving this compound?

Answer:

- Counter-Screening: Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity. Calculate selectivity indices (IC50 normal/IC50 cancer) .

- Mechanistic Profiling: Use flow cytometry to distinguish apoptosis from necrosis. Confirm target engagement via Western blot (e.g., caspase-3 cleavage) .

- Solubility Optimization: Formulate with cyclodextrins or liposomes to prevent precipitation in cell media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.